2-(Pyrimidin-2-yloxy)phenol
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Overview
Description
2-(Pyrimidin-2-yloxy)phenol is a heterocyclic aromatic compound that features a pyrimidine ring bonded to a phenol group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yloxy)phenol typically involves the reaction of pyrimidine derivatives with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and pyrimidines .
Scientific Research Applications
2-(Pyrimidin-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-Chloropyrimidine-4-carboxylic acid: Used in Suzuki coupling reactions.
Uniqueness: 2-(Pyrimidin-2-yloxy)phenol is unique due to its specific structure, which combines the properties of both pyrimidine and phenol. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-pyrimidin-2-yloxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-11-6-3-7-12-10/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQDVKEZQZRNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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